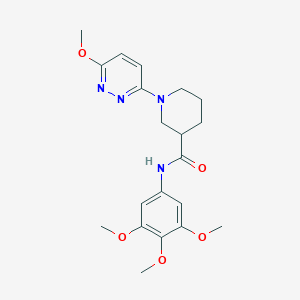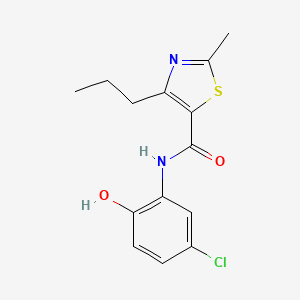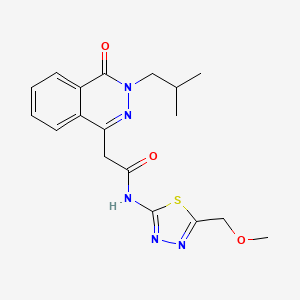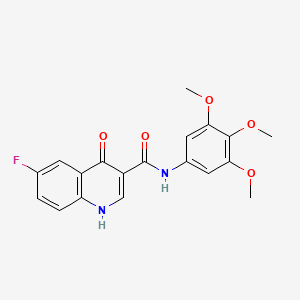
1-(6-methoxypyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-methoxypyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide is a complex organic compound with a unique structure. Let’s break down its name:
1-(6-methoxypyridazin-3-yl): This part of the compound refers to a pyridazine ring with a methoxy group (CH₃O) attached at the 6-position.
N-(3,4,5-trimethoxyphenyl): Here, we have a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions.
piperidine-3-carboxamide: The core structure contains a piperidine ring (a six-membered nitrogen-containing ring) with a carboxamide functional group (CONH₂) attached at the 3-position.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidation reactions could modify the methoxy groups or the piperidine ring.
Reduction: Reduction could target the carbonyl group (C=O) in the carboxamide.
Substitution: Substitution reactions might occur at the phenyl ring or the pyridazine moiety.
Common reagents and conditions depend on the specific reactions employed. Major products formed would vary based on the reaction type.
Scientific Research Applications
Medicinal Chemistry: Researchers may explore its pharmacological properties, such as receptor binding, enzyme inhibition, or other biological activities.
Drug Discovery: The compound could serve as a lead structure for developing novel drugs.
Agrochemicals: Its unique structure might be relevant for crop protection or pest control.
Mechanism of Action
The exact mechanism of action remains speculative without experimental data. researchers would investigate its interactions with cellular targets, signaling pathways, and potential therapeutic effects.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers would compare this compound to related structures in terms of biological activity, chemical reactivity, and uniqueness.
Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications.
Properties
Molecular Formula |
C20H26N4O5 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-(6-methoxypyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H26N4O5/c1-26-15-10-14(11-16(27-2)19(15)29-4)21-20(25)13-6-5-9-24(12-13)17-7-8-18(28-3)23-22-17/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H,21,25) |
InChI Key |
MECMOEUECSPMTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B10996112.png)
![N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide](/img/structure/B10996115.png)

![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B10996119.png)

![6-cyclopropyl-N-(2,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10996144.png)
![Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10996145.png)
![N-(1,3-benzothiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B10996150.png)

![N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10996162.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one](/img/structure/B10996169.png)
![3-(4-chlorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10996174.png)
![methyl N-[3-(5-hydroxy-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)propanoyl]-L-valinate](/img/structure/B10996179.png)
![3-(4-chlorophenyl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B10996190.png)
